molecular formula C12H12O5 B2913557 Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate CAS No. 4940-37-8

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

Cat. No. B2913557
CAS RN: 4940-37-8
M. Wt: 236.223
InChI Key: PSFPQJSCHOSMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, also known as ethyl 4-hydroxybenzoate, is an organic compound commonly used as a preservative in food and pharmaceutical products. It is a white, crystalline powder with a faint odor and a bitter taste. Ethyl 4-hydroxybenzoate is a synthetic compound that is produced by the reaction of ethyl alcohol and 4-hydroxybenzoic acid. It is also known as E214 and has the chemical formula C9H10O4.

Scientific Research Applications

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates are utilized in the stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives. These derivatives are significant in producing highly electron-deficient 1,3-dienes through electrocyclic ring-opening reactions (Yavari & Samzadeh‐Kermani, 1998).

Synthesis of Isoxazolyl Derivatives

Ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to form ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. These compounds are noteworthy in the field of organic chemistry for their yields and reaction conditions (Obydennov, Khammatova, & Sosnovskikh, 2017).

Synthesis of Pyrazole Derivatives

Ethyl 2,3-dioxobutanoate-2-arylhydrazones have been used in the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates. This process involves treatment with specific reagents at reflux temperature, followed by heating with N-ethyldiisopropylamine (Patel, Vyas, Pandey, Tavares, & Fernandes, 1991).

Investigation of Antioxidant Properties

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate has been studied for its antioxidant properties. Its efficacy as a scavenger at various concentrations in an in vitro hypochlorous system was analyzed, highlighting its potential in medicinal chemistry (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Formation of Dicyanobiphenyl Derivatives

Reactions of ethyl 4-aryl-2,4-dioxobutanoates with specific nitriles have led to the formation of dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives. These compounds are of interest in the synthesis of complex organic molecules (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018).

Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters

Ethyl 2,4-dioxo-4-phenylbutyrate, a related compound, has been used to prepare enantiomerically pure α-hydroxy and α-amino acid esters. This process is essential in the synthesis of homophenylalanine derivatives (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).

properties

IUPAC Name

ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFPQJSCHOSMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

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